1: Inoue Y, Kamijo A, Nagai R. Patient Background Factors Affecting the Therapeutic Outcomes in Response to Eszopiclone in Adult Patients with Chronic Insomnia: A Post Hoc Analysis of a Double-Blind Phase III Study in Japan. J Clin Sleep Med. 2015 Oct 15;11(10):1171-8. doi: 10.5664/jcsm.5094. PubMed PMID: 26094929; PubMed Central PMCID: PMC4582058.
2: Dixon CL, Harrison NL, Lynch JW, Keramidas A. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. Br J Pharmacol. 2015 Jul;172(14):3522-36. doi: 10.1111/bph.13142. Epub 2015 May 11. PubMed PMID: 25817320; PubMed Central PMCID: PMC4507157.
3: Spierings EL, McAllister PJ, Bilchik TR. Efficacy of treatment of insomnia in migraineurs with eszopiclone (Lunesta®) and its effect on total sleep time, headache frequency, and daytime functioning: A randomized, double-blind, placebo-controlled, parallel-group, pilot study. Cranio. 2015 Apr;33(2):115-21. doi: 10.1179/0886963414Z.00000000084. Epub 2014 Oct 16. PubMed PMID: 25323219.
4: Tek C, Palmese LB, Krystal AD, Srihari VH, DeGeorge PC, Reutenauer EL, Guloksuz S. The impact of eszopiclone on sleep and cognition in patients with schizophrenia and insomnia: a double-blind, randomized, placebo-controlled trial. Schizophr Res. 2014 Dec;160(1-3):180-5. doi: 10.1016/j.schres.2014.10.002. Epub 2014 Oct 29. PubMed PMID: 25454802.
5: Sangal RB, Blumer JL, Lankford DA, Grinnell TA, Huang H. Eszopiclone for insomnia associated with attention-deficit/hyperactivity disorder. Pediatrics. 2014 Oct;134(4):e1095-103. doi: 10.1542/peds.2013-4221. PubMed PMID: 25266438.
6: Goforth HW, Preud'homme XA, Krystal AD. A randomized, double-blind, placebo-controlled trial of eszopiclone for the treatment of insomnia in patients with chronic low back pain. Sleep. 2014 Jun 1;37(6):1053-60. doi: 10.5665/sleep.3760. PubMed PMID: 24882900; PubMed Central PMCID: PMC4015379.
7: Filbey WA, Sanford DT, Baghdoyan HA, Koch LG, Britton SL, Lydic R. Eszopiclone and dexmedetomidine depress ventilation in obese rats with features of metabolic syndrome. Sleep. 2014 May 1;37(5):871-80. doi: 10.5665/sleep.3650. PubMed PMID: 24790265; PubMed Central PMCID: PMC3985114.
8: Shaikh K, Patil A, Gite S. Stability-indicating LC-UV method for the determination of eszopiclone and degradation impurities in tablet dosage form. J Chromatogr Sci. 2014 Apr;52(4):293-7. doi: 10.1093/chromsci/bmt027. Epub 2013 Apr 3. PubMed PMID: 23552846.
9: Stranks EK, Crowe SF. The acute cognitive effects of zopiclone, zolpidem, zaleplon, and eszopiclone: a systematic review and meta-analysis. J Clin Exp Neuropsychol. 2014;36(7):691-700. doi: 10.1080/13803395.2014.928268. Epub 2014 Jun 16. Review. PubMed PMID: 24931450.
10: Fox SV, Gotter AL, Tye SJ, Garson SL, Savitz AT, Uslaner JM, Brunner JI, Tannenbaum PL, McDonald TP, Hodgson R, Yao L, Bowlby MR, Kuduk SD, Coleman PJ, Hargreaves R, Winrow CJ, Renger JJ. Quantitative electroencephalography within sleep/wake states differentiates GABAA modulators eszopiclone and zolpidem from dual orexin receptor antagonists in rats. Neuropsychopharmacology. 2013 Nov;38(12):2401-8. doi: 10.1038/npp.2013.139. Epub 2013 May 31. PubMed PMID: 23722242; PubMed Central PMCID: PMC3799059.
11: Chang AY, Weirich E. Trial of Zolpidem, Eszopiclone, and Other GABA Agonists in a Patient with Progressive Supranuclear Palsy. Case Rep Med. 2014;2014:107064. doi: 10.1155/2014/107064. Epub 2014 Sep 16. PubMed PMID: 25371679; PubMed Central PMCID: PMC4209775.
12: Wamsley EJ, Shinn AK, Tucker MA, Ono KE, McKinley SK, Ely AV, Goff DC, Stickgold R, Manoach DS. The effects of eszopiclone on sleep spindles and memory consolidation in schizophrenia: a randomized placebo-controlled trial. Sleep. 2013 Sep 1;36(9):1369-76. doi: 10.5665/sleep.2968. PubMed PMID: 23997371; PubMed Central PMCID: PMC3738047.
13: Sharma N, Rao SS, Kumar ND, Reddy AM. A novel validated ultra-performance liquid chromatography Method for separation of eszopiclone impurities and its degradants in drug products. J AOAC Int. 2013 Sep-Oct;96(5):981-6. PubMed PMID: 24282935.
14: Greenblatt DJ, Zammit GK. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications. Expert Opin Drug Metab Toxicol. 2012 Dec;8(12):1609-18. doi: 10.1517/17425255.2012.741588. Epub 2012 Nov 6. PubMed PMID: 23126273.
15: Uchimura N, Kamijo A, Kuwahara H, Uchiyama M, Shimizu T, Chiba S, Inoue Y. A randomized placebo-controlled polysomnographic study of eszopiclone in Japanese patients with primary insomnia. Sleep Med. 2012 Dec;13(10):1247-53. doi: 10.1016/j.sleep.2012.08.015. Epub 2012 Oct 11. PubMed PMID: 23063301.
16: Selvaraj V, Skaf M, Sharma A, Farooq U, Frederick P. Eszopiclone-induced psychosis. Innov Clin Neurosci. 2012 Oct;9(10):11. PubMed PMID: 23198272; PubMed Central PMCID: PMC3508957.
17: Boyle J, Groeger JA, Paska W, Cooper JA, Rockett C, Jones S, Gandhi P, Scott J, Atzori G, Dijk DJ. A method to assess the dissipation of the [corrected] residual effects of [corrected] hypnotics: eszopiclone versus zopiclone. J Clin Psychopharmacol. 2012 Oct;32(5):704-9. doi: 10.1097/JCP.0b013e3182664eec. Erratum in: J Clin Psychopharmacol. 2013 Feb;33(1):73. PubMed PMID: 22926608.
18: Wu F, Zhao XL, Wei MJ, Wang SM, Zhou H, Guo SJ, Zhang P. Pharmacokinetics and safety of eszopiclone in healthy Chinese volunteers. Arzneimittelforschung. 2012 Dec;62(12):561-5. doi: 10.1055/s-0032-1327570. Epub 2012 Oct 4. PubMed PMID: 23038043.
19: Uchimura N, Kamijo A, Takase T. Effects of eszopiclone on safety, subjective measures of efficacy, and quality of life in elderly and nonelderly Japanese patients with chronic insomnia, both with and without comorbid psychiatric disorders: a 24-week, randomized, double-blind study. Ann Gen Psychiatry. 2012 Jun 25;11(1):15. doi: 10.1186/1744-859X-11-15. PubMed PMID: 22731653; PubMed Central PMCID: PMC3430596.
20: Krystal AD, Huang H, Zummo J, Grinnell T, Marshall RD. A WASO sub-group analysis of a 6-month study of eszopiclone 3 mg. Sleep Med. 2012 Jun;13(6):691-6. doi: 10.1016/j.sleep.2012.01.010. Epub 2012 Mar 31. PubMed PMID: 22465450.